molecular formula C10H11ClFNO B2380132 rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine CAS No. 2044706-18-3

rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

Cat. No. B2380132
CAS RN: 2044706-18-3
M. Wt: 215.65
InChI Key: ILGZVSPVFCLHES-ZJUUUORDSA-N
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Description

Rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, also known as Rel-106, is a synthetic compound that has been studied for its potential therapeutic uses. This molecule belongs to a class of compounds called spirocyclic amines, which have been shown to have a range of biological activities.

Scientific Research Applications

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, is a synthetic chiral resolution reagent. It reacts with α-chiral primary and secondary amines through regioselective ring-opening, allowing for straightforward identification and quantification of diastereomeric products. This fluorinated compound is versatile for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Stereoselective Isomerizations

Research has shown stereoselective isomerization of rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1, 3-dioxolane, closely related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine. This process yields specific stereochemistries in benzopyrans, highlighting the importance of such compounds in studying molecular stereochemistry (Giles, Green, & Li, 2005).

Antibacterial and Antioxidant Properties

A study on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, similar in structure to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, revealed significant antibacterial activity in certain compounds. These findings are crucial in the exploration of new antibacterial agents (Арутюнян et al., 2012).

Coordination in Complexes

Research on oxorhenium(V) complexes with tetradentate Schiff bases indicates different coordination modes. This research is relevant as it helps understand the complex interactions and stability of such compounds, which are structurally related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine (Gerber, Luzipo, & Mayer, 2005).

Synthesis and Structural Characterization

The synthesis and structural characterization of oxamidato-bridged Re(I)-based supramolecular rectangles, involving compounds similar to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, contribute to understanding the structural and functional properties of these complexes (Nagarajaprakash et al., 2014).

Photoluminescent Properties

The study of photoluminescent properties in rhenium(I) complexes bearing remote amine groups provides insights into the photophysical behavior of such complexes. This research is crucial for developing new materials with specific photoluminescent properties (Palion-Gazda et al., 2022).

properties

IUPAC Name

(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGZVSPVFCLHES-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

CAS RN

2307780-80-7
Record name rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
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